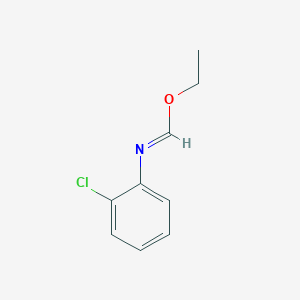![molecular formula C15H15NO B14727565 3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol CAS No. 5444-87-1](/img/structure/B14727565.png)
3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol is an organic compound that belongs to the class of phenolic compounds. Phenolic compounds are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound features a phenol group attached to a butenyl chain, which is further connected to a pyridine ring. The presence of both phenol and pyridine moieties in its structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol can be achieved through several methods, including:
Nucleophilic Aromatic Substitution: This method involves the substitution of a leaving group (such as a halide) on an aromatic ring with a nucleophile.
Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed to form the carbon-carbon bonds between the phenol and pyridine moieties.
Industrial Production Methods
Industrial production of phenolic compounds often involves large-scale chemical processes, such as:
Oxidation of Aryl Silanes: This method involves the oxidation of aryl silanes to produce phenols.
Hydrolysis of Diazonium Salts: Aromatic primary amines are treated with nitrous acid to form diazonium salts, which are then hydrolyzed to yield phenols.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol undergoes various chemical reactions, including:
Electrophilic Substitution: The aromatic ring in phenols is highly reactive towards electrophilic substitution reactions, such as nitration and bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄).
Electrophilic Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Nitro-phenols, bromo-phenols.
Applications De Recherche Scientifique
3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol involves its interaction with various molecular targets and pathways:
Proteolytic Activity: Phenolic compounds can dissolve tissue on contact via proteolysis.
Antioxidant Activity: The phenol group can scavenge free radicals, thereby protecting cells from oxidative damage.
Neurolysis: In high concentrations, phenolic compounds can produce chemical neurolysis, affecting nerve fibers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxybenzoic Acids: Such as gallic acid and protocatechuic acid.
Hydroxycinnamic Acids: Such as ferulic acid and caffeic acid.
Uniqueness
3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol is unique due to its combined phenol and pyridine structures, which confer distinct chemical reactivity and biological activity compared to other simple phenolic compounds .
Propriétés
Numéro CAS |
5444-87-1 |
|---|---|
Formule moléculaire |
C15H15NO |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol |
InChI |
InChI=1S/C15H15NO/c1-2-13(14-6-8-16-9-7-14)10-12-4-3-5-15(17)11-12/h3-11,17H,2H2,1H3/b13-10+ |
Clé InChI |
IPSSUCQDQBETMX-JLHYYAGUSA-N |
SMILES isomérique |
CC/C(=C\C1=CC(=CC=C1)O)/C2=CC=NC=C2 |
SMILES canonique |
CCC(=CC1=CC(=CC=C1)O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14727487.png)
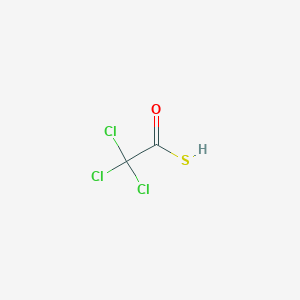
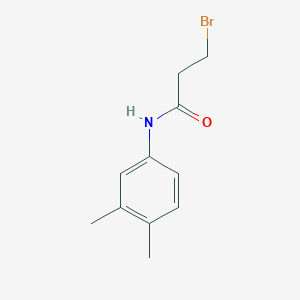
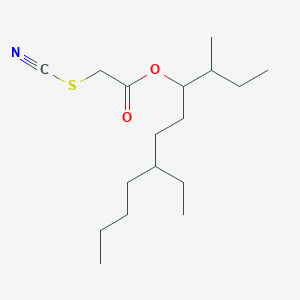
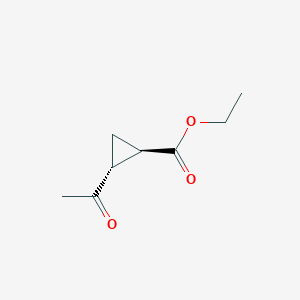
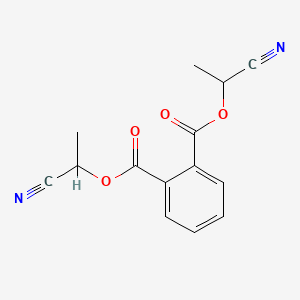
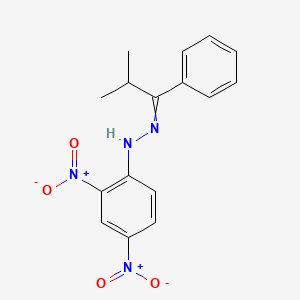

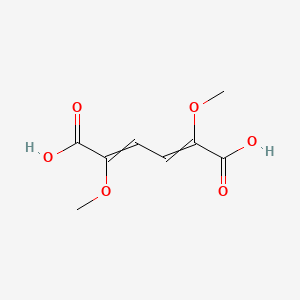
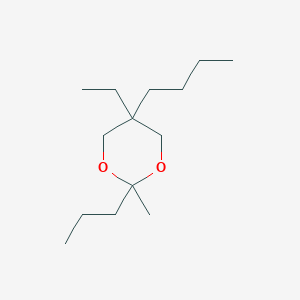
![2,2'-(1h-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol](/img/structure/B14727523.png)
![4-Oxospiro[cyclohexane-1,9'-fluorene]-3-carbonitrile](/img/structure/B14727535.png)

